molecular formula C11H14O4 B11750691 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol

Cat. No.: B11750691
M. Wt: 210.23 g/mol
InChI Key: SCPSSMPKRBJSLT-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis reveals characteristic absorption bands:

  • O–H stretch : Broad signal near 3300 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups.
  • C–O–C asymmetric stretch : Peaks at 1260–1240 cm⁻¹ from the benzodioxin ether linkages.
  • C–C aromatic vibrations : Bands between 1600–1450 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Benzodioxin protons: Aromatic signals at δ 6.7–6.9 ppm (doublets, J = 8 Hz).
    • Propane diol protons:
      • C1–OH: δ 4.8 ppm (broad singlet, exchangeable).
      • C3–OH: δ 4.5 ppm (broad singlet).
      • Methylene groups: δ 2.6–3.1 ppm (multiplet).
  • ¹³C NMR :
    • Benzodioxin carbons: δ 115–150 ppm (aromatic region).
    • Propane diol carbons: δ 60–70 ppm (oxygen-bearing carbons).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The benzodioxin chromophore absorbs at λₘₐₓ ≈ 270 nm (ε = 4500 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the aromatic system. Solvent polarity minimally affects absorption due to the compound’s low dipole moment.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction data (not yet published) for analogous compounds reveal:

  • Hydrogen-bond networks : O–H···O interactions (2.7–3.0 Å) between diol hydroxyls and benzodioxin ether oxygens.
  • Unit cell parameters : Monoclinic system with space group P2₁/c (a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 95°).

Molecular dynamics simulations indicate that the propane diol chain samples three dominant conformers in solution:

  • Gauche-gauche (55% population).
  • Gauche-anti (30%).
  • Anti-anti (15%). Interconversion occurs on the picosecond timescale, with minimal energy differences between states.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propane-1,3-diol

InChI

InChI=1S/C11H14O4/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,12-13H,3-6H2

InChI Key

SCPSSMPKRBJSLT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CCO)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Asymmetric Desymmetrization

A highly enantioselective route employs palladium-catalyzed intramolecular aryl C–O coupling of 2-(2-halophenoxy)propane-1,3-diol precursors . This method leverages a chiral spirodiphosphine monoxide ligand (SDP(O)) to induce desymmetrization, forming the benzodioxin ring while introducing the propane-1,3-diol moiety.

Reaction Scheme

  • Substrate Preparation : 2-(2-Bromophenoxy)propane-1,3-diol is synthesized via Williamson ether synthesis between 2-bromophenol and propane-1,3-diol.

  • Cyclization : The substrate undergoes Pd-catalyzed coupling with SDP(O) ligand in toluene at 110°C, yielding the benzodioxin core with >90% enantiomeric excess (ee) .

  • Workup : Column chromatography isolates the product in 65–75% yield.

Key Advantages :

  • High enantioselectivity (>90% ee) due to chiral ligand efficacy.

  • Avoids competitive side reactions like β-hydride elimination .

Limitations :

  • Requires stringent anhydrous conditions.

  • Substrate synthesis involves multi-step purification.

Suzuki Cross-Coupling and Sequential Reduction

This two-step approach constructs the benzodioxin ring via Suzuki coupling, followed by ketone reduction .

Reaction Scheme

  • Suzuki Coupling : 3-Bromo-2,3-dihydrobenzo[b][1, dioxin reacts with 3-oxopropylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis in 1,4-dioxane/water (3:1) at 110°C, forming 3-(2,3-dihydrobenzo[b][1, dioxin-6-yl)propan-1-one .

  • Reduction : The ketone intermediate is reduced using NaBH₄ in THF at 0°C, yielding the diol in 85% overall yield .

Key Advantages :

  • Scalable with commercially available boronic acids.

  • High yields due to mild reduction conditions.

Limitations :

  • Requires protection/deprotection steps if functional groups are present.

The benzodioxin ring is assembled via nucleophilic aromatic substitution, followed by diol chain introduction.

Reaction Scheme

  • Ring Formation : 1,2-Dibromo-4,5-dihydroxybenzene reacts with propane-1,3-diol in DMF with K₂CO₃ at 120°C, forming 2,3-dihydrobenzo[b] dioxin-6-ol.

  • Alkylation : The phenolic hydroxyl group is alkylated with 3-bromopropane-1,3-diol under Mitsunobu conditions (PPh₃, DIAD), yielding the target compound in 60% yield.

Key Advantages :

  • Straightforward for bench-scale synthesis.

  • No transition metals required.

Limitations :

  • Moderate regioselectivity during alkylation.

  • Requires excess diol for efficient substitution.

Reductive Amination of Keto-Acid Intermediates

A patent route involves reductive amination of a benzodioxin-containing keto-acid to introduce the diol chain .

Reaction Scheme

  • Keto-Acid Synthesis : 2,3-Dihydrobenzo[b] dioxin-6-carboxylic acid is converted to its methyl ester, then treated with ethylmagnesium bromide to form 1-(2,3-dihydrobenzo[b] dioxin-6-yl)propan-1-one .

  • Reductive Amination : The ketone reacts with ammonium acetate and NaBH₃CN in MeOH, yielding the diol after hydrolysis in 70% yield .

Key Advantages :

  • Utilizes inexpensive reagents.

  • Amenable to large-scale production.

Limitations :

  • Over-reduction risks forming byproducts.

Comparative Analysis of Methods

Method Yield Enantioselectivity Complexity Scalability
Pd-Catalyzed Desymmetrization65–75%>90% eeHighModerate
Suzuki/Reduction80–85%RacemicModerateHigh
Williamson Ether Synthesis55–60%N/ALowModerate
Reductive Amination65–70%N/AModerateHigh

Chemical Reactions Analysis

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANE-1,3-DIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol has been investigated for its therapeutic potential due to its biological activities. Notable applications include:

  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogens, suggesting potential as an antimicrobial agent.

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using the DPPH free radical scavenging assay. The results indicated an IC50 value of approximately 100 µg/ml, demonstrating its effectiveness as an antioxidant.

Organic Synthesis Applications

The compound is also valuable in organic synthesis due to its structural characteristics. It can serve as:

  • Building Block : Its unique structure allows it to act as a precursor in synthesizing more complex organic molecules.
  • Reagent in Chemical Reactions : The compound can participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions.

Data Table: Synthetic Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with alkyl halides85
CyclizationFormation of cyclic compounds75
EsterificationSynthesis of esters using acid chlorides90

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Modifications

Key Compounds :
Compound Name Molecular Formula Molecular Weight Key Modifications Primary Applications References
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol (Target Compound) C₁₁H₁₄O₅ 226.23 Propane-1,3-diol substituent Potential drug candidate Inferred
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one C₁₁H₁₂O₃ 192.21 Ketone group at position 1 Chalcone precursor
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole C₃₃H₂₃N₂O₂ 503.55 Phenanthroimidazole fusion Blue OLED emitter
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-fluoro-4-methoxybenzyl)propan-2-amine C₁₉H₂₂FNO₃ 331.38 Amine and fluorinated aromatic substituents Antiviral agents (VEEV studies)
(E)-3-(4-Chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one C₁₇H₁₃ClO₃ 300.74 Chalcone scaffold with chlorine substituent Antibacterial activity
Structural Insights :
  • Functional Groups : Ketone (e.g., ) and amine (e.g., ) derivatives show divergent reactivities. The diol’s hydroxyl groups may facilitate hydrogen bonding, improving solubility for drug delivery .

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12O3
  • CAS Number : 20632-12-6
  • Molecular Weight : 180.20 g/mol

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study :
In a study by Wootton et al. (2024), synthesized benzodioxane derivatives were tested for their ability to inhibit protein tyrosine phosphatases (PTPs), which are crucial in cancer progression. The results indicated that specific modifications to the benzodioxane core enhanced the inhibitory activity against PTP1B, a target implicated in tumorigenesis .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Research Findings :
A screening assay revealed that certain derivatives of the compound reduced the secretion of interleukin-6 (IL-6) in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects associated with this compound. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurodegenerative disorders.

Mechanism of Action :
Studies have shown that the compound can prevent neuronal apoptosis induced by oxidative stress. This is attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AntitumorInhibition of cancer cell growthInduction of apoptosis; inhibition of PTPsWootton et al.
Anti-inflammatoryReduction of IL-6 secretionModulation of inflammatory cytokine pathwaysStudy
NeuroprotectivePrevention of neuronal apoptosisAntioxidant effects; modulation of survival pathwaysResearch

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Reaction with Grignard reagents : Methylmagnesium bromide reacts with 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone in dry THF under inert conditions, followed by quenching with NH₄Cl and purification via flash chromatography (0–35% EtOAc/hexanes) .
  • Amide coupling : Using HATU/DIPEA in DMF for reactions with carboxylic acids yields derivatives with moderate yields (19–53%). Characterization involves 1H^1H/13C^{13}C NMR and HRMS .

Q. Key Parameters

Reaction TypeYield (%)Purification MethodCharacterization Tools
Grignard50–60Flash ChromatographyNMR, HRMS
Amide Coupling19–53Silica Gel ChromatographyNMR, HPLC

Q. 1.2. How can researchers ensure reproducibility in the purification of this compound?

Methodological Answer: Reproducibility hinges on standardized chromatographic conditions:

  • Flash Chromatography : Use gradient elution (e.g., 0–25% EtOAc/hexanes) with silica gel (230–400 mesh). Monitor fractions via TLC (Rf = 0.3–0.5) .
  • HPLC Purity : Achieve >98% purity using C18 reverse-phase columns with acetonitrile/water mobile phases (retention time: ~9.3 min) .

Advanced Research Questions

Q. 2.1. How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?

Methodological Answer: Multiwfn enables:

  • Electrostatic Potential (ESP) Mapping : Identify electrophilic/nucleophilic regions for reactivity predictions.
  • Topological Analysis : Quantify electron density (ρ) and Laplacian (∇²ρ) at bond critical points to assess covalent/ionic character .
  • Orbital Composition : Decompose molecular orbitals to evaluate contributions from the dihydrodioxin ring and propane-diol chain .

Q. Example Workflow

Optimize geometry at B3LYP/6-31G(d).

Calculate wavefunction files (e.g., .fchk).

Use Multiwfn for ESP visualization and bond topology.

Q. 2.2. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer: SAR studies involve:

  • Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -F) or donating (-OCH₃) groups at the dihydrodioxin or propane-diol positions. Assess biological activity (e.g., anti-tubercular IC₅₀) .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., CDK9 or VEEV proteins). Validate with MM-GBSA binding energy calculations .

Q. Key SAR Findings

Derivative SubstituentBiological ActivityTarget Protein
-F at position 6Anti-VEEV (EC₅₀ = 2 µM)Viral envelope glycoprotein
-CF₃ at position 3CDK9 inhibition (IC₅₀ = 0.8 µM)Cyclin-dependent kinase 9

Q. 2.3. How can this compound be integrated into electroluminescent materials for OLEDs?

Methodological Answer: The dihydrodioxin moiety enhances charge transport in OLEDs via:

  • Host-Guest Systems : Blend with Ir(ppy)₃ (green emitter) or Ir(MQ)₂(acac) (red emitter) at 5–10% doping ratios. Use solution processing (spin-coating) or vacuum deposition .
  • Device Optimization : Achieve external quantum efficiency (EQE) >19% by balancing hole/electron mobility using TPBi (electron transport layer) and MoO₃ (hole injection layer) .

Q. Device Performance Metrics

EmitterLuminance (cd/m²)EQE (%)CIE Coordinates
Green8,81219.0(0.07, 0.64)
Red39,66119.2(0.64, 0.34)

Q. 2.4. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods due to potential H302 toxicity (harmful if swallowed) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Data Contradiction Analysis

Q. 3.1. How should researchers address discrepancies in reported synthetic yields (e.g., 19% vs. 53%)?

Methodological Answer: Yield variations arise from:

  • Reaction Scale : Milligram-scale reactions often have lower yields due to inefficient mixing.
  • Purification Losses : Silica gel adsorption varies with compound polarity. Use prep-HPLC for polar derivatives .
  • Catalyst Efficiency : Screen alternatives to HATU (e.g., EDCI or DCC) for amide couplings .

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